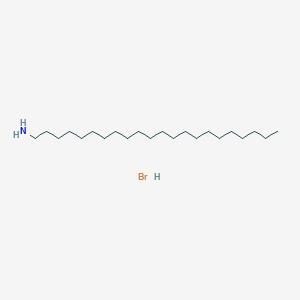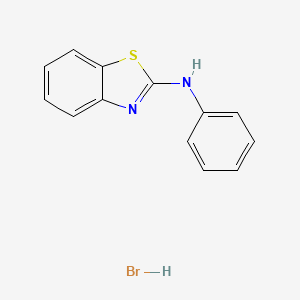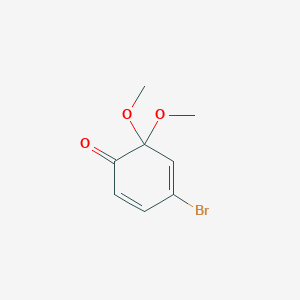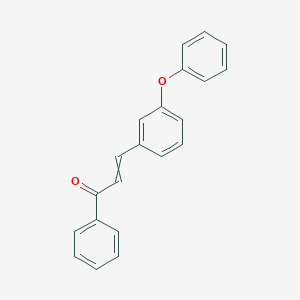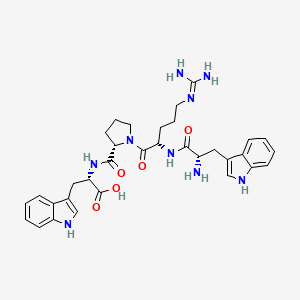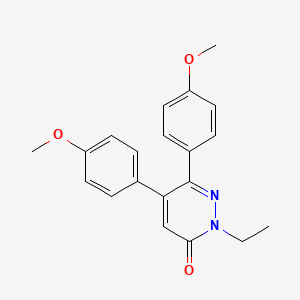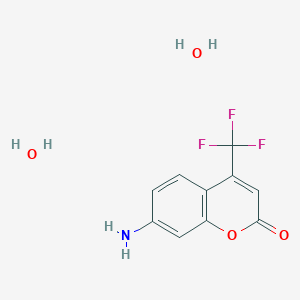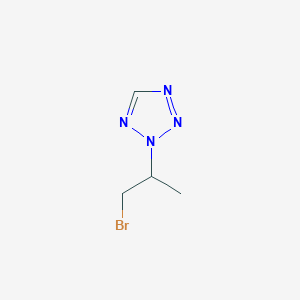
Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- is a chemical compound with the molecular formula C12H17OF3Si. It is known for its unique structural properties, which include a trifluoromethyl group and a phenylethoxy group attached to a silicon atom. This compound is utilized in various scientific and industrial applications due to its reactivity and stability .
Preparation Methods
The synthesis of Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- typically involves the reaction of trimethylsilyl chloride with 2,2,2-trifluoro-1-methyl-1-phenylethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced under specific conditions to yield different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of various organosilicon compounds.
Biology: It is used in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties
Mechanism of Action
The mechanism of action of Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- involves its ability to form stable bonds with various substrates. The trifluoromethyl group enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The phenylethoxy group provides additional stability and can interact with different molecular targets, facilitating its use in diverse applications .
Comparison with Similar Compounds
Similar compounds to Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- include:
Trimethyl(trifluoromethyl)silane: Used as a trifluoromethylating agent in organic synthesis.
Trimethyl(phenylethoxy)silane: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Trimethyl(2,2,2-trifluoroethoxy)silane: Similar structure but without the phenyl group, affecting its stability and reactivity. The uniqueness of Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- lies in its combination of trifluoromethyl and phenylethoxy groups, which confer distinct chemical properties and a wide range of applications
Properties
CAS No. |
228123-22-6 |
|---|---|
Molecular Formula |
C12H17F3OSi |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
trimethyl-(1,1,1-trifluoro-2-phenylpropan-2-yl)oxysilane |
InChI |
InChI=1S/C12H17F3OSi/c1-11(12(13,14)15,16-17(2,3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI Key |
DQLZYLBEPDXZMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(F)(F)F)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
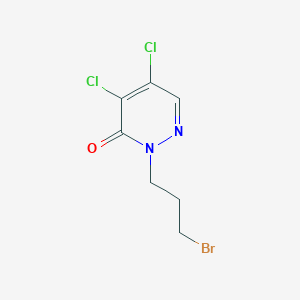
![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
